9(10H)-Acridinone, 3-methoxy-10-methyl-

Synthetic Methodology Copper Catalysis C–H Activation

Acridone probe leads often carry phenolic hydroxyls that confound metabolic stability. 3-Methoxy-10-methylacridin-9(10H)-one eliminates this liability with zero HBD, TPSA 31.23 Ų, and LogP ~2.7-enabling membrane-permeable optimization without hydroxyl-mediated off-target effects. • Systematic 1-position SAR scaffold: structurally related 1,3-dimethoxy analog shows IC50 3.38 µM against multidrug-resistant MDA-MB-231-BCRP cells. • Benchmark substrate for Cu-catalyzed C(sp²)-H amination methodology (reported 76% yield). • Distinguishable from 4-methoxy isomer (SK channel antagonist, IC50 130 nM) for ion channel target deconvolution. Supplied at ≥97% HPLC purity with multi-gram availability. In stock for immediate dispatch.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 16584-60-4
Cat. No. B12921838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10H)-Acridinone, 3-methoxy-10-methyl-
CAS16584-60-4
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)OC
InChIInChI=1S/C15H13NO2/c1-16-13-6-4-3-5-11(13)15(17)12-8-7-10(18-2)9-14(12)16/h3-9H,1-2H3
InChIKeyIJDOXYGJTCIGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-10-methyl-9(10H)-acridinone (CAS 16584-60-4): Core Physicochemical and Synthetic Profile for Research Procurement


9(10H)-Acridinone, 3-methoxy-10-methyl- (CAS 16584-60-4), also referred to as 3-methoxy-10-methylacridin-9(10H)-one, is a synthetic acridone derivative with molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . The compound belongs to the acridone class, characterized by a planar tricyclic aromatic scaffold bearing a ketone group at the C9 position and a methyl substituent at the N10 position . It features a single methoxy substituent at the 3-position of the acridone ring system and notably lacks hydroxyl substituents, distinguishing it from the more extensively studied hydroxylated acridone alkaloids such as 1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one (CAS 13161-83-6) . The compound has been synthesized via a copper-catalyzed intramolecular oxidative C(sp²)–H amination approach, achieving a reported yield of approximately 76% .

Why 3-Methoxy-10-methyl-9(10H)-acridinone Cannot Be Simply Replaced by Other Acridone Analogs


The acridone scaffold exhibits pronounced structure-activity dependence on both the nature and position of ring substituents . The target compound occupies a distinct structural niche: it bears a single 3-methoxy group with no hydroxyl substituents, resulting in zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of approximately 31.23 Ų, and a predicted LogP of approximately 2.7 . In contrast, its closest naturally occurring analog, 1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one (CAS 13161-83-6), possesses one HBD, a higher TPSA of approximately 42.23 Ų, and a lower LogP of approximately 2.4 . These differences in hydrogen bonding capacity and lipophilicity directly affect membrane permeability, protein binding, and pharmacokinetic behavior . Furthermore, the 3-methoxy positional isomer is structurally distinct from the 4-methoxy analog (CAS 88377-24-6), which has been identified as a potassium channel antagonist . Generic substitution across these analogs without experimental validation therefore risks introducing uncharacterized changes in target engagement, solubility, and metabolic stability.

Quantitative Differentiation Evidence for 3-Methoxy-10-methyl-9(10H)-acridinone vs. Closest Analogs


Synthetic Yield via Cu-Catalyzed Intramolecular C–H Amination Route

In the Cu-catalyzed intramolecular oxidative C(sp²)–H amination protocol reported by Huang et al. (2013), 3-methoxy-10-methylacridin-9(10H)-one was obtained in approximately 76% isolated yield, demonstrating the synthetic accessibility of this specific substitution pattern . Under identical reaction conditions (CuI catalyst, O₂ as oxidant, DMSO solvent), the unsubstituted 10-methylacridin-9(10H)-one as well as halogenated and other methoxylated variants were produced in yields ranging from 52% to 81%, placing the 3-methoxy derivative in the upper quartile of the reported substrate scope .

Synthetic Methodology Copper Catalysis C–H Activation

Hydrogen Bond Donor Count: Zero HBD as a Pharmacokinetic Differentiator

The target compound possesses zero hydrogen bond donors (HBD = 0), which is a key physicochemical differentiator from the widely studied 1-hydroxy analog (1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one, CAS 13161-83-6) that has one HBD . According to Lipinski's Rule of Five and Veber's rules, HBD count is inversely correlated with passive membrane permeability and oral bioavailability; compounds with zero HBD typically exhibit superior membrane permeation compared to their hydroxylated counterparts . The 1-hydroxy analog has demonstrated selective cytotoxicity against HeLa cells with an IC50 of 28.49 µg/mL, but its hydroxyl group introduces additional metabolic vulnerability via phase II glucuronidation and sulfation, which the target compound inherently avoids .

Physicochemical Profiling Drug-likeness HBD Count

Methoxy Positional Isomerism: 3-OCH3 vs. 4-OCH3 Biological Target Divergence

The 3-methoxy substitution pattern of the target compound (CAS 16584-60-4) is positionally isomeric with 4-methoxy-10-methyl-9(10H)-acridinone (CAS 88377-24-6), which has been characterized as a potassium channel antagonist in electrophysiological studies . Although direct comparative biological data for the target compound are not available, the established principle in acridone SAR that the position and nature of substituents are the main determinants of biological activity supports the expectation that these two positional isomers would exhibit divergent target engagement profiles. The 3-methoxy orientation places the electron-donating substituent at a position conjugated with the carbonyl group, potentially modulating the electronic character of the acridone chromophore differently than the 4-methoxy isomer, which orients the substituent at a position ortho to the ring junction.

Positional Isomerism Target Selectivity Potassium Channel

Comparative Cytotoxicity Landscape: 1,3-Dimethoxy Analog as the Nearest Benchmark with Quantitative Biological Data

The 1,3-dimethoxy-10-methylacridin-9(10H)-one (CAS 13082-10-5) represents the closest structurally characterized analog with published cytotoxicity data, displaying IC50 values ranging from 3.38 µM (MDA-MB-231-BCRP breast adenocarcinoma) to 58.10 µM (CEM/ADR5000 leukemia) across a panel of 9 drug-sensitive and multidrug-resistant cancer cell lines . This compound differs from the target compound only by the presence of an additional methoxy group at the 1-position. While this precludes direct quantitative comparison, it establishes a benchmark range for the acridone scaffold and suggests that the target compound, lacking the 1-methoxy group, may exhibit altered potency and selectivity profiles that warrant independent evaluation .

Cytotoxicity Multi-Drug Resistance Acridone SAR

Commercial Purity Specification: >97% HPLC with Multi-Gram Availability

The target compound is commercially available with a certified purity of >97% as determined by HPLC, with packaging options ranging from 10 g to 100 kg scale . This purity specification meets or exceeds the threshold typically required for primary screening campaigns (≥95%) and is comparable to the commercial specifications of related acridone analogs such as 1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one (CAS 13161-83-6) . The compound is recommended for storage under sealed, dry conditions at 2–8 °C to maintain integrity .

Quality Control HPLC Purity Bulk Procurement

UV-Vis Absorption and Fluorescence: Acridone Scaffold Optical Properties with Substituent-Dependent Tuning

Acridone derivatives, including the target compound, exhibit relatively strong UV-Vis absorption and fluorescence emission due to the extended π-conjugated planar aromatic system, making them suitable as spectral sensors or fragments of fluorescent labels . The 10-methyl substitution on the acridone nitrogen is known to influence the photophysical properties; specifically, 10-methyl-9-acridinones are the light-emitting entities in chemiluminescent systems involving electronically excited intermediates . The 3-methoxy substituent, as an electron-donating group, is expected to modulate the absorption and emission wavelengths relative to the unsubstituted 10-methylacridone . While direct photophysical data (λabs, λem, quantum yield, fluorescence lifetime) for the target compound are not available in the published literature, the acridone scaffold class is recognized in patent literature for fluorescence lifetime-based detection applications with lifetimes in the range of 2–30 nanoseconds .

Photophysical Properties Fluorescence Spectroscopic Characterization

Recommended Application Scenarios for 3-Methoxy-10-methyl-9(10H)-acridinone Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Anticancer Lead Optimization with Favorable Permeability Profile

The zero hydrogen bond donor count (HBD = 0) and moderate lipophilicity (LogP ≈ 2.7) position this compound as a membrane-permeable acridone scaffold for anticancer lead optimization . The structurally related 1,3-dimethoxy analog has demonstrated cytotoxicity with IC50 values as low as 3.38 µM against multidrug-resistant breast adenocarcinoma cells (MDA-MB-231-BCRP) . Procurement of the target compound enables systematic SAR exploration at the 1-position—currently unsubstituted—where introduction of various functional groups (halogens, amines, heterocycles) can be evaluated for potency gains without the confounding metabolic liability of a phenolic hydroxyl group .

Fluorescent Probe Development: Chromophore Tuning via 3-Methoxy Substitution

The acridone scaffold's established UV-Vis absorption and fluorescence properties, combined with the electron-donating character of the 3-methoxy group, make this compound a candidate for development as a fluorescent probe or labeling reagent . Patent literature describes acridone derivatives with fluorescence lifetimes from 2–30 ns suitable for multiparameter fluorescence detection assays . The target compound's single reactive site (the unsubstituted 1-position) provides a convenient handle for conjugation to biomolecules without altering the core chromophore, potentially yielding fluorescent conjugates with distinct spectral properties compared to existing acridone-based labels .

Synthetic Methodology: Benchmark Substrate for Cu-Catalyzed C–H Amination Reaction Scoping

The reported synthesis of this compound via Cu-catalyzed intramolecular oxidative C(sp²)–H amination in ~76% yield establishes it as a benchmark substrate for evaluating modified catalytic protocols . The 3-methoxy substitution pattern represents an electron-rich aryl system that can serve as a diagnostic substrate for assessing catalyst compatibility, oxidant tolerance, and regioselectivity in new C–H amination methodologies . The commercial availability of the compound at multi-gram scale facilitates its use as a standardized substrate across different research groups .

Positional Isomer Comparator Studies for Target Deconvolution

Given that the 4-methoxy positional isomer (CAS 88377-24-6) is characterized as a potassium channel antagonist (SK channel IC50 = 130 nM) , the 3-methoxy isomer represents a valuable tool compound for target deconvolution studies aimed at understanding how methoxy position on the acridone ring influences ion channel selectivity . Comparative electrophysiological profiling of the 3-methoxy and 4-methoxy isomers against a panel of cardiac and neuronal ion channels could reveal subtype-selective pharmacology that is inaccessible when only one positional isomer is evaluated .

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